3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Overview
Description
3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further linked to a 1,2,4-oxadiazole ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the trifluoromethoxyphenyl group and the propanoic acid moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the trifluoromethoxyphenyl group via nucleophilic aromatic substitution.
Carboxylation Reactions: Addition of the propanoic acid moiety through carboxylation reactions using suitable carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The 1,2,4-oxadiazole ring may contribute to the compound’s ability to form hydrogen bonds and interact with enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Similar structure but lacks the 1,2,4-oxadiazole ring.
3-(4-(Fluorosulfonyl)phenyl)propanoic acid: Contains a fluorosulfonyl group instead of the trifluoromethoxy group.
(E)-3-(4-(Trifluoromethoxy)phenyl)acrylic acid: Similar structure with an acrylic acid moiety instead of propanoic acid.
Uniqueness
3-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring system can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O4/c13-12(14,15)20-8-3-1-7(2-4-8)11-16-9(21-17-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJDVFPZWFMOTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001170246 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500025-08-1 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500025-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001170246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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